7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one core fused to a sulfonyl-linked 4-(2-fluorophenyl)piperazine moiety. The tricyclic system imposes structural rigidity, while the sulfonyl group enhances solubility and facilitates receptor interactions. The 2-fluorophenyl substituent on the piperazine ring likely modulates binding affinity and selectivity, particularly toward serotonin receptors (5-HTRs), as fluorinated aromatic groups are common in neuroactive compounds . However, structural characterization via X-ray crystallography remains unreported, limiting conformational analysis .
Properties
IUPAC Name |
7-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-19-5-1-2-6-20(19)24-10-12-25(13-11-24)30(28,29)18-14-16-4-3-9-26-21(27)8-7-17(15-18)22(16)26/h1-2,5-6,14-15H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWZLXDCFZAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine derivativeCommon reagents used in these reactions include sulfonium salts, triethylamine, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties .
Biology
In biological research, 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes. The sulfonyl group plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20)
- Core : Similar tricyclic system but with a butyl linker and additional dione functionality.
- Substituent : 2-Methoxyphenylpiperazine (vs. 2-fluorophenyl in the target compound).
- Activity : Demonstrated 5-HTR affinity, though quantitative data are unspecified .
- Structural Data : Lacks published X-ray analysis, complicating direct conformational comparisons .
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
- Substituent : 3-Fluorobenzoyl group (vs. 2-fluorophenyl).
- Key Difference : The benzoyl group introduces a ketone, altering electronic properties and steric bulk. This may reduce membrane permeability compared to the target compound’s phenyl group .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Core: Spirocyclic diazaspiro[4.5]decane (vs. tricyclic system). Substituent: Phenylpiperazine with a propyl linker.
Physicochemical and Pharmacological Comparisons
- Solubility : Sulfonyl groups improve aqueous solubility, but the benzoyl analogue’s ketone may reduce it .
- Conformational Rigidity : The tricyclic core likely restricts rotational freedom more effectively than spirocyclic systems, possibly improving target engagement .
Research Findings and Limitations
- Biological Activity: While the target compound’s 5-HTR affinity is inferred from structural similarity to Compound 20, direct assays are lacking.
- Structural Insights : The absence of X-ray data for tricyclic derivatives hinders precise SAR analysis. SHELX-based refinements (widely used in crystallography) could resolve this gap .
- Contradictions : Methoxy and benzoyl substituents may reduce affinity compared to fluorophenyl groups, but empirical validation is needed .
Biological Activity
The compound 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a piperazine moiety and a sulfonyl group, which are known to enhance biological activity through various mechanisms. The presence of a fluorine atom on the phenyl ring may also influence its pharmacokinetic properties.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, compounds containing piperazine and sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| This compound | Salmonella typhi | 15 | 2.14 |
| Similar Derivative | Bacillus subtilis | 18 | 0.63 |
The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive Inhibition | 2.17 |
| Urease | Non-competitive Inhibition | 1.21 |
These results indicate that the compound could serve as a lead for developing new therapeutics targeting these enzymes .
Anticancer Activity
Preliminary studies suggest that similar compounds may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The presence of the sulfonamide group is often associated with enhanced anticancer activity by interfering with DNA synthesis or repair mechanisms .
Case Studies
A recent study explored the biological effects of structurally related compounds in vitro and in vivo. The results indicated that these compounds could effectively reduce tumor growth in animal models when administered at specific dosages.
Example Case Study
In an experimental model using HeLa cells (cervical cancer), treatment with the compound resulted in a significant reduction in cell viability:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
This suggests that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action .
Q & A
Q. What are the established synthetic routes for 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including sulfonylation of the azatricyclo core with 4-(2-fluorophenyl)piperazine derivatives. A common approach is to use nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, analogous compounds are synthesized via reactions involving intermediates like 3-azatricyclo frameworks functionalized with sulfonyl groups, followed by purification via recrystallization or column chromatography . Hydrochloride salt formation is often employed to stabilize the final product .
Q. Which analytical techniques are critical for structural validation of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and piperazine ring integration.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight verification.
- X-ray Crystallography: If single crystals are obtainable, this provides definitive bond-length and stereochemical data. For example, related piperazine derivatives with fluorophenyl groups have been structurally resolved using X-ray diffraction .
- Infrared (IR) Spectroscopy: To validate sulfonyl (-SO2) and carbonyl (C=O) functional groups .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound under varying reaction conditions?
Methodological Answer: Optimization requires systematic parameter testing:
- Temperature: Elevated temperatures (e.g., 40–60°C) may accelerate sulfonylation but risk side reactions. Evidence from analogous syntheses shows optimal yields at 40°C .
- Catalysts: Use of coupling agents (e.g., EDCI/HOBt) or base catalysts (e.g., triethylamine) to enhance reactivity.
- Purification: Gradient elution in column chromatography (e.g., hexane/ethyl acetate) improves separation of sulfonylated products from unreacted intermediates. Post-purification recrystallization in ethanol/water mixtures is recommended for hydrochloride salts .
- Quality Control: Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of sulfonyl chloride reagents to minimize excess .
Q. How should contradictions in pharmacological data (e.g., receptor affinity) for structurally similar compounds be addressed?
Methodological Answer: Contradictions may arise from assay variability or structural nuances. Strategies include:
- Assay Replication: Conduct dose-response curves across multiple cell lines (e.g., HEK-293 for 5-HT receptor binding) to confirm activity .
- Structural Comparisons: Use computational modeling (e.g., molecular docking) to compare sulfonyl-piperazine interactions in target receptors. For example, fluorophenyl substitutions may alter steric hindrance or electronic profiles, affecting binding .
- Meta-Analysis: Review historical data on piperazine sulfonates to identify trends in substituent effects (e.g., 2-fluorophenyl vs. 3-chlorophenyl groups) .
Q. What methodologies validate the stability of this compound in biological or environmental matrices?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors (e.g., UV light, acidic/basic hydrolysis) and monitor degradation via HPLC.
- Mass Balance Analysis: Quantify parent compound and degradation products to assess stability thresholds.
- Environmental Simulation: Use OECD guidelines for hydrolytic stability testing in aqueous buffers at varying pH (e.g., pH 1–13) .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) reported across laboratories?
Methodological Answer:
- Standardized Protocols: Adopt uniform NMR parameters (e.g., deuterated solvent, internal standards like TMS).
- Collaborative Calibration: Cross-validate spectra with reference laboratories using shared samples.
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify outliers .
Theoretical and Experimental Design Questions
Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents on the piperazine ring (e.g., electron-withdrawing fluorine) to modulate receptor affinity .
- Pharmacophore Modeling: Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using software like Schrödinger’s Phase .
- Free-Wilson Analysis: Quantify contributions of individual substituents to overall activity using regression models .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test interactions between variables (e.g., reaction time, temperature).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Statistical Control Charts: Track purity and yield across batches to identify systemic deviations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
